molecular formula C15H18N4O3S B4557265 N-[3-(acetylamino)-4-methoxyphenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

N-[3-(acetylamino)-4-methoxyphenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No.: B4557265
M. Wt: 334.4 g/mol
InChI Key: JWOBEVRUSUVHBR-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)-4-methoxyphenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)-4-methoxyphenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Acetamide Group: The starting material, 3-amino-4-methoxybenzoic acid, undergoes acetylation using acetic anhydride to form 3-(acetylamino)-4-methoxybenzoic acid.

    Introduction of the Imidazole Moiety: The next step involves the introduction of the imidazole group. This can be achieved by reacting 3-(acetylamino)-4-methoxybenzoic acid with 1-methyl-1H-imidazole-2-thiol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pH, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)-4-methoxyphenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the imidazole ring or the acetamide group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Nitric acid, halogens (chlorine, bromine), sulfuric acid as catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazole derivatives, reduced acetamide derivatives.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[3-(acetylamino)-4-methoxyphenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, potentially inhibiting their activity. The aromatic and acetamide groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide
  • N-(2-methoxy-phenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamide
  • N-(4-methoxy-phenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide

Uniqueness

N-[3-(acetylamino)-4-methoxyphenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is unique due to the presence of both an imidazole ring and an acetamide group, which may confer distinct chemical and biological properties compared to other similar compounds. The combination of these functional groups allows for diverse interactions with biological targets, potentially leading to unique therapeutic effects.

Properties

IUPAC Name

N-(3-acetamido-4-methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-10(20)17-12-8-11(4-5-13(12)22-3)18-14(21)9-23-15-16-6-7-19(15)2/h4-8H,9H2,1-3H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOBEVRUSUVHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)NC(=O)CSC2=NC=CN2C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(acetylamino)-4-methoxyphenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
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N-[3-(acetylamino)-4-methoxyphenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
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N-[3-(acetylamino)-4-methoxyphenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
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N-[3-(acetylamino)-4-methoxyphenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
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N-[3-(acetylamino)-4-methoxyphenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
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N-[3-(acetylamino)-4-methoxyphenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

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